A Technical Guide to Fmoc-NH-PEG4-t-butyl Ester: Properties, Protocols, and Applications in Drug Discovery
A Technical Guide to Fmoc-NH-PEG4-t-butyl Ester: Properties, Protocols, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester, makes it a versatile building block for the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its application, and its role in the development of Proteolysis Targeting Chimeras (PROTACs) and synthetic peptides.
Core Properties of Fmoc-NH-PEG4-t-butyl Ester
The utility of Fmoc-NH-PEG4-t-butyl ester stems from its distinct chemical moieties that can be selectively addressed under orthogonal conditions. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₄₁NO₈ | [1][2] |
| Molecular Weight | 543.66 g/mol | [1][2] |
| CAS Number | 2148295-94-5 | [1][2] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMF, DMSO, DCM | [3] |
| Storage Conditions | Store at -20°C, protected from moisture | [3] |
Key Applications and Experimental Protocols
Fmoc-NH-PEG4-t-butyl ester is a cornerstone in two major areas of synthetic chemistry: the construction of PROTACs and solid-phase peptide synthesis (SPPS).
Application in PROTAC Synthesis
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5] These chimeric molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG4 chain in Fmoc-NH-PEG4-t-butyl ester provides the necessary spacing and improves the solubility and pharmacokinetic properties of the resulting PROTAC.[5]
The synthesis of a PROTAC using this linker involves a sequential two-step deprotection and coupling strategy.
Step 1: Fmoc Deprotection and Coupling to E3 Ligase Ligand
This initial step involves the removal of the Fmoc protecting group to reveal a primary amine, which is then coupled to the carboxylic acid of an E3 ligase ligand.
-
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Fmoc-NH-PEG4-t-butyl ester in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 1-2 hours to effect Fmoc deprotection. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
-
Dissolve the resulting crude amine (H₂N-PEG4-t-butyl ester) and the E3 ligase ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Tert-butyl Ester Deprotection and Coupling to Target Protein Ligand
The tert-butyl ester is then removed to reveal a carboxylic acid, which is subsequently coupled to an amine-functionalized target protein ligand.
-
Materials:
-
E3 ligase ligand-PEG4-t-butyl ester conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with an amine handle
-
Peptide coupling reagent (e.g., HATU)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG4-t-butyl ester conjugate in a mixture of DCM and TFA (typically 1:1).
-
Stir at room temperature for 1-4 hours to cleave the tert-butyl group. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting carboxylic acid and the amine-containing target protein ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Caption: Sequential synthesis of a PROTAC molecule.
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-PEG4-t-butyl ester can be used to introduce a hydrophilic PEG spacer into a peptide sequence.[6] This is particularly useful for modifying the properties of the peptide, such as increasing its solubility or providing a point of attachment for other molecules. The synthesis follows the standard Fmoc/tBu strategy.[6]
This protocol outlines the steps to couple Fmoc-NH-PEG4-t-butyl ester to a resin-bound peptide.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-NH-PEG4-t-butyl ester
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Activation agent (e.g., HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
DCM
-
Piperidine solution (20% in DMF) for subsequent Fmoc deprotection
-
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, pre-activate the Fmoc-NH-PEG4-t-butyl ester by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3 equivalents), activation agent (e.g., HOBt, 3 equivalents), and base (e.g., DIPEA, 6 equivalents). Allow to react for a few minutes.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
The N-terminal Fmoc group of the newly added linker can then be removed with 20% piperidine in DMF to allow for further chain elongation.
-
The C-terminal tert-butyl ester can be cleaved at the end of the synthesis during the final TFA cleavage cocktail treatment.[7]
-
Caption: Incorporation of the linker into a peptide chain.
Conclusion
Fmoc-NH-PEG4-t-butyl ester is a highly valuable and versatile chemical tool for researchers in drug discovery and peptide chemistry. Its well-defined structure with orthogonal protecting groups allows for its seamless integration into complex synthetic routes for creating novel therapeutics like PROTACs and for modifying peptides to enhance their properties. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this important linker molecule in the laboratory.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
